molecular formula C22H26N6O2S B2544515 N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 946211-42-3

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2544515
CAS No.: 946211-42-3
M. Wt: 438.55
InChI Key: ZMBMYESTRASVEG-UHFFFAOYSA-N
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Description

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmaceutical research. It belongs to the pyrazolopyrimidine class of compounds, known for their diverse biological activities and potential therapeutic applications. The complex structure of this compound combines multiple functional groups, each contributing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves a multi-step process. Typically, it begins with the preparation of the pyrazolopyrimidine core, which is then functionalized to introduce the propylamino and propylthio groups. The final step involves the coupling of this intermediate with benzofuran-2-carboxylic acid under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane, at room temperature.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and efficiency. This may involve the use of more robust catalysts, improved purification methods like recrystallization or chromatographic techniques, and stringent control of reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the propylthio group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the nitro or azido derivatives (if present) on the benzofuran ring.

  • Substitution: : The amino and thio groups in the pyrazolopyrimidine moiety make it susceptible to various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

  • Reduction: : Hydrogenation using a palladium catalyst, or reduction using agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles such as amines or thiols can be introduced under basic conditions, often using bases like sodium hydride (NaH) in aprotic solvents like DMF.

Major Products Formed

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

This compound has significant potential in various research domains:

  • Chemistry: : As a precursor or intermediate for synthesizing other complex molecules.

  • Biology: : Investigated for its role in modulating biological pathways, potentially affecting cellular processes.

  • Medicine: : Explored for therapeutic potential in treating diseases, given its bioactivity.

  • Industry: : Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, often proteins or enzymes, disrupting or modulating their activity. This interaction can trigger a cascade of biochemical pathways, ultimately leading to the compound's observed biological effects. The exact mechanism can vary, involving binding to active sites, altering protein conformation, or affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Similar structure but with a different carboxamide group.

  • N-(2-(4-(methylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide: : Methyl instead of propyl groups.

Uniqueness

What sets N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide apart is the combination of propylamino and propylthio groups, which may confer unique properties such as enhanced stability, specific biological activity, and better pharmacokinetics compared to its analogs.

This compound, with its rich structural and functional characteristics, continues to be an intriguing subject for scientific exploration, offering potential across various fields of study.

Properties

IUPAC Name

N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c1-3-9-23-19-16-14-25-28(20(16)27-22(26-19)31-12-4-2)11-10-24-21(29)18-13-15-7-5-6-8-17(15)30-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,29)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBMYESTRASVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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